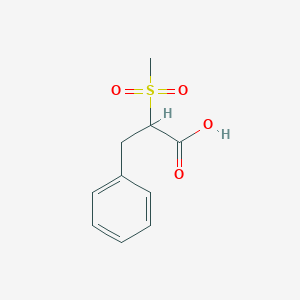

2-甲磺酰基-3-苯基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

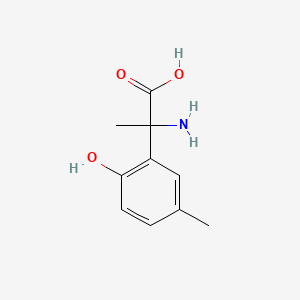

“2-Methanesulfonyl-3-phenylpropanoic acid” is a sulfone-based organic compound . It has a molecular formula of C10H12O4S and a molecular weight of 228.27 .

Synthesis Analysis

The synthesis of similar compounds, such as 2-methyl-2′-phenylpropionic acid derivatives, has been reported in the literature .

Molecular Structure Analysis

The molecular structure of “2-Methanesulfonyl-3-phenylpropanoic acid” is derived from 2-phenylpropanoic acid . All contain a chiral center resulting in the formation of two enantiomers (R and S) of each profen .

Physical And Chemical Properties Analysis

“2-Methanesulfonyl-3-phenylpropanoic acid” has a molecular formula of C10H12O4S and a molecular weight of 228.27 .

科学研究应用

Use in Synthesis of Alcohols

The compound can be used in the synthesis of alcohols through photoredox catalysis . This process involves the use of α-hydroxy carboxylic acids as platforms for visible light-mediated oxidative CO2-extrusion, which furnishes α-hydroxy radicals. These radicals can serve as versatile C1 to Cn hydroxyalkylating agents .

Use in Physicochemical Studies

The compound can be used in physicochemical studies, particularly in the study of adsorption on mesoporous carbon sorbents . In one study, 3-phenylpropanoic acid was adsorbed on a mesoporous carbon sorbent, and the optimal ratio and equilibrium time in the sorbent–phenylpropanoic acid solution system were determined .

3. Use in the Development of Enterosorbents The modified samples synthesized in the study mentioned above are promising for use as enterosorbents for treating gastrointestinal diseases . This is due to the ability of the compound to migrate (desorb) into solutions simulating the environment of the stomach and intestines .

4. Use in the Study of Disease Markers In medical practice, phenylcarboxylic acids, which include 3-phenylpropanoic acid, are used as markers of diseases such as sepsis, immune, chronic, and inflammatory diseases . The compound can therefore be used in research related to these diseases .

5. Use in the Development of Multicomponent Drugs The compound can be used in the development of multicomponent drugs consisting of a carrier (carbon, polymer, etc.) and an active substance immobilized or adsorbed on its surface . This is a solution to the problem of poor solubility of the compound in biological media .

安全和危害

未来方向

作用机制

Target of Action

2-Methanesulfonyl-3-phenylpropanoic acid is a derivative of 3-phenylpropionic acid . The primary targets of 3-phenylpropionic acid are Aspartate aminotransferase, Aromatic-amino-acid aminotransferase, and Aminotransferase . These enzymes play a crucial role in amino acid metabolism.

Mode of Action

Its parent compound, 3-phenylpropionic acid, has been shown to interact with its targets, leading to changes in the metabolic pathways .

Biochemical Pathways

3-phenylpropionic acid, a metabolite produced by colonic microorganisms from phenylalanine in the gut, has been shown to affect the Foxo3/NAD+ signaling pathway . This pathway plays a crucial role in protein synthesis and degradation, influencing muscle growth and development .

Result of Action

3-phenylpropionic acid has been shown to promote muscle mass increase and myotubes hypertrophy both in vivo and in vitro .

属性

IUPAC Name |

2-methylsulfonyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-15(13,14)9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGPWKJQGSGQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonyl-3-phenylpropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)

![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)